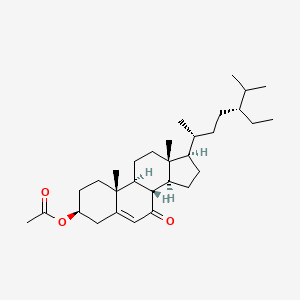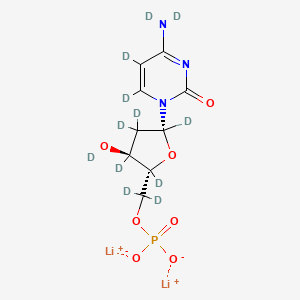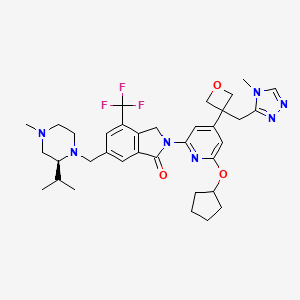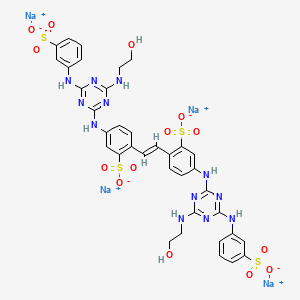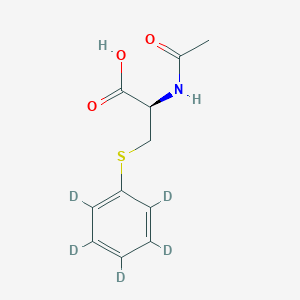
SARS-CoV-2-IN-69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-69 is a novel compound identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has garnered significant attention due to its promising antiviral properties, particularly in the context of the ongoing COVID-19 pandemic. This compound is designed to target specific viral proteins, thereby inhibiting the replication and spread of the virus within the host.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-69 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations such as condensation, cyclization, and functional group modifications. These reactions are often carried out under specific temperature, pressure, and pH conditions to ensure optimal yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves the use of large-scale reactors, automated control systems, and stringent quality control measures. The industrial process may also include additional purification steps, such as crystallization and chromatography, to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially enhancing its antiviral properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new analogs with varying efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically conducted under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiviral activity to identify the most potent inhibitors of SARS-CoV-2.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-69 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the mechanisms of antiviral agents and developing new synthetic methodologies.
Biology: Researchers utilize this compound to investigate the biological pathways involved in viral replication and host cell interactions.
Medicine: The compound is being explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: this compound serves as a lead compound for the development of new antiviral drugs and diagnostic tools.
Wirkmechanismus
SARS-CoV-2-IN-69 exerts its antiviral effects by targeting specific viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). By binding to these proteins, the compound inhibits their enzymatic activity, thereby preventing the replication and spread of the virus within the host. The molecular targets and pathways involved in the mechanism of action of this compound are critical for its efficacy as an antiviral agent.
Vergleich Mit ähnlichen Verbindungen
SARS-CoV-2-IN-69 is unique in its ability to target multiple viral proteins simultaneously, which enhances its antiviral potency. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral agent that inhibits viral RNA polymerase.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2.
Compared to these compounds, this compound offers a broader spectrum of activity and potentially higher efficacy due to its multi-target approach.
Eigenschaften
Molekularformel |
C15H11NO3S |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
methyl 2-(3-oxo-1,2-benzothiazol-2-yl)benzoate |
InChI |
InChI=1S/C15H11NO3S/c1-19-15(18)10-6-2-4-8-12(10)16-14(17)11-7-3-5-9-13(11)20-16/h2-9H,1H3 |
InChI-Schlüssel |
WVJUCAJCGQVMCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


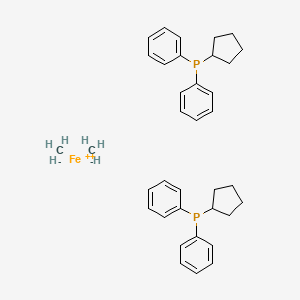
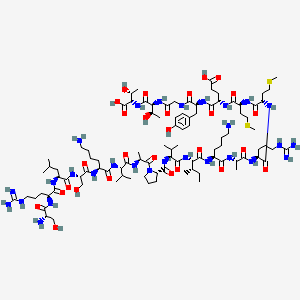
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)

